molecular formula C23H25N5O4 B3009280 1-(1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034279-36-0

1-(1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B3009280
M. Wt: 435.484
InChI Key: JSSWGZPZAXIYKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine dione compounds has been explored in the literature. For instance, a practical method for synthesizing a series of functionalized pyrimidine diones was reported using a water-mediated, catalyst-free protocol. This method emphasizes the use of water as a solvent, operational simplicity, and high atom-economy, which are desirable features for environmentally friendly and cost-effective chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrimidine diones is crucial for their biological activity. Structure-activity relationship studies have shown that certain substitutions on the pyrimidine ring, such as piperidine or pyrrolidine at the C-6 position and benzoyl or benzyl groups at the C-5, N-1, and N-3 positions, can significantly enhance anti-cancer activities . These modifications can affect the molecule's interaction with biological targets, leading to increased potency and selectivity.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine diones is influenced by their functional groups. The presence of amino groups, as seen in the synthesis of 3-cycloalkyl-substituted piperidine diones, allows for further chemical modifications and the potential for enantiomeric separation, which can be critical for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine diones, such as solubility, stability, and melting point, are important for their practical application as pharmaceutical agents. While the provided papers do not directly discuss these properties for the specific compound , they do provide insights into the general characteristics of related compounds. For example, the use of water as a solvent in the synthesis suggests that these compounds may have favorable solubility profiles in aqueous environments .

Scientific Research Applications

Synthetic Methodologies and Applications

  • Synthesis and Mechanistic Investigations : A study described the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, a compound with a structure similar to the query. The synthesis involved nitration of commercially available substrates followed by oxidative cyclization, illustrating a method that could potentially apply to the synthesis of compounds with complex pyrimidine structures for mechanistic studies in medicinal chemistry (Sako, Yaekura, Oda, & Hirota, 2000).

  • Bicyclic Compound Synthesis and Activity : Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives revealed compounds with significant activity, highlighting the importance of specific substituents for biological activity. This research underscores the potential utility of complex bicyclic systems, such as those related to the queried compound, in developing new therapeutic agents (Watanabe et al., 1992).

  • Antibacterial Properties of Piperidine Derivatives : A study on piperazinyl oxazolidinones, which shares structural features with the queried compound, demonstrated significant antibacterial properties, especially against gram-positive pathogens. This research is crucial for the development of new antibacterial agents, providing insight into the role of piperidine and pyrimidine structures in antibacterial activity (Tucker et al., 1998).

  • Microwave-Assisted Synthesis for Antibacterial Compounds : Another study illustrated the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, showcasing a rapid synthesis method that could be applicable to the production of compounds with the queried structure for antibacterial application purposes (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

1-[1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c29-20-12-19(16-6-7-16)24-15-26(20)13-21(30)25-10-8-17(9-11-25)27-14-22(31)28(23(27)32)18-4-2-1-3-5-18/h1-5,12,15-17H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSWGZPZAXIYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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